molecular formula C20H22N4O3S B2893320 5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872839-52-6

5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2893320
CAS RN: 872839-52-6
M. Wt: 398.48
InChI Key: ZMEBCSUCDPJGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agent

This compound has been synthesized and evaluated for its potential as an antibacterial agent . It exhibits significant activity against bacterial strains such as E. coli, B. subtilis, S. aureus, and P. aeruginosa. The antibacterial properties make it a candidate for further development into treatments for bacterial infections .

Antifungal Agent

Similarly, the compound shows promising antifungal activity against pathogens like B. cinerea, C. arachidicola, A. solani, G. zeae, S. sclerotiorum, and R. cerealis. Its efficacy in inhibiting fungal growth suggests its use in agricultural fungicides or antifungal pharmaceuticals .

Antimicrobial Optimization

Researchers have optimized the synthesis method for this compound to enhance its antimicrobial efficacy . This optimization process is crucial for developing more potent and selective antimicrobial agents .

Antiproliferative Activity

Compounds with a pyrimido[4,5-d]pyrimidine structure have shown antiproliferative activity , which is the ability to inhibit the growth of cells, particularly cancer cells. This suggests that our compound could be used in cancer research to develop new chemotherapy agents .

Antioxidant Properties

Related heterocyclic compounds have demonstrated antioxidant properties , which are valuable in preventing oxidative stress-related diseases. This compound could be explored for its potential to protect cells from oxidative damage .

Antixanthine Oxidase Activity

The compound’s structural relatives have exhibited antixanthine oxidase activity , which is beneficial in treating gout and related conditions. This activity can be harnessed to develop new medications for hyperuricemia .

In-vitro Cytotoxicity

In-vitro studies have shown that similar pyrimidine derivatives can target cancerous cells effectively at low concentrations, indicating the compound’s potential as a cytotoxic agent for cancer treatment .

Molecular Framework for Drug Design

The innovative molecular framework of this compound provides a basis for the design of new active heterocyclic compounds. It can serve as a scaffold in drug discovery , leading to the development of novel therapeutic agents .

properties

IUPAC Name

5-cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23-17-15(19(25)24(2)20(23)26)18(28-14-9-4-5-10-14)22-16(21-17)12-7-6-8-13(11-12)27-3/h6-8,11,14H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEBCSUCDPJGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

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